molecular formula C18H19N3O5S B3578551 {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE CAS No. 5937-81-5

{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE

Cat. No.: B3578551
CAS No.: 5937-81-5
M. Wt: 389.4 g/mol
InChI Key: WYIYXDLXZAQWNE-UHFFFAOYSA-N
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Description

{4-[(4-Methylphenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone is a synthetic organic compound featuring a piperazine core substituted with a 4-methylphenyl sulfonyl group and a 4-nitrophenyl methanone moiety. This structure is commonly explored in medicinal chemistry and materials science due to its modularity, enabling modifications for tailored applications .

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-14-2-8-17(9-3-14)27(25,26)20-12-10-19(11-13-20)18(22)15-4-6-16(7-5-15)21(23)24/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIYXDLXZAQWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360746
Record name [4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5937-81-5
Record name [4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a family of piperazine derivatives with sulfonyl and aryl methanone substituents. Below is a comparative analysis of key analogues:

Compound Name Key Structural Features Molecular Weight Notable Properties/Applications References
{4-[(4-Methylphenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone (Target) Tos (4-methylphenylsulfonyl), 4-nitrophenyl methanone 387.42* High polarity due to nitro group; potential intermediate for bioactive molecules
(4-Nitrophenyl)(piperazino)methanone Piperazine directly linked to 4-nitrophenyl methanone (no sulfonyl group) 261.27* Simpler structure; used in coupling reactions (e.g., amide formation)
(3-Fluorophenyl){4-[(4-methylphenyl)sulfonyl]piperazino}methanone Tos group with 3-fluorophenyl methanone 362.41* Enhanced lipophilicity; explored in CNS drug design due to fluorine’s bioavailability
4-(4-Aminobenzoyl)piperazinomethanone 4-aminophenyl and furan substituents (nitro reduced to amine) 311.34* Amine group enables conjugation; furan moiety may enhance metabolic stability
Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazino)methanone Trifluoromethylphenyl and thiophene groups 394.40* CF₃ group improves pharmacokinetics; thiophene enhances π-stacking in crystal engineering

*Calculated molecular weights based on formula.

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects: The nitro group in the target compound increases electrophilicity compared to amino or methoxy analogues, influencing reactivity in substitution reactions .
  • Solubility: The Tos group enhances water solubility relative to non-sulfonylated piperazines (e.g., (4-nitrophenyl)(piperazino)methanone) .
  • Stability : Sulfonyl groups improve thermal and oxidative stability, as seen in Tos-protected intermediates () .

Biological Activity

1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, also known by its CAS number 16264-09-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H19N3O4S
  • Molecular Weight : 361.42 g/mol
  • InChIKey : SYVCJFNSTBNTRR-UHFFFAOYSA-N
  • SMILES Representation : c1cc(ccc1C)S(=O)(N1CCN(CC1)c1ccc(cc1)N(=O)=O)=O

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. The sulfonamide and nitrophenyl groups are believed to play crucial roles in its pharmacological effects.

Neurotoxicity and MAO Interaction

Research has indicated that compounds similar to 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine may exhibit neurotoxic effects by acting as substrates for monoamine oxidase (MAO), particularly MAO-B. This enzymatic interaction can lead to the generation of reactive metabolites that contribute to neurotoxicity, as seen in studies involving related piperazine derivatives .

Biological Activity

The compound has been evaluated for various biological activities:

  • Antioxidant Activity : Some studies suggest that piperazine derivatives can exhibit antioxidant properties, potentially mitigating oxidative stress in neuronal tissues.
  • Anticancer Potential : There is emerging evidence indicating that similar compounds may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Neurotoxicity

A study evaluated several piperazine analogs for their neurotoxic potential. It was found that only a few analogs, including those with similar structural motifs to 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, exhibited significant neurotoxicity when tested on murine models. The neurotoxic effects were linked to their ability to be oxidized by MAO-B, highlighting the importance of this metabolic pathway in determining the safety profile of such compounds .

Anticancer Activity

A recent investigation into the anticancer properties of piperazine derivatives demonstrated that certain modifications could enhance cytotoxicity against specific cancer cell lines. The study reported an increase in apoptotic markers and a decrease in cell viability when treated with these compounds, suggesting a promising avenue for further research in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeurotoxicitySubstrates for MAO-B; induces neurotoxic effects
AntioxidantPotentially mitigates oxidative stress
AnticancerInduces apoptosis; decreases cell viability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE
Reactant of Route 2
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{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE

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